

An In-Depth Technical Guide to the Structure and Stereochemistry of Tiglic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiglic acid, systematically named (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid. It exists as the trans stereoisomer of 2-methyl-2-butenoic acid, with angelic acid being its corresponding cis isomer. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of **tiglic acid**. It includes a detailed comparison with its stereoisomer, angelic acid, supported by quantitative data from various spectroscopic and analytical techniques. Furthermore, this document outlines detailed experimental protocols for the synthesis and analysis of **tiglic acid** and presents a visualization of its biosynthetic pathway.

Introduction

Tiglic acid is a naturally occurring compound found in a variety of sources, including croton oil and the defensive secretions of certain insects.[1] Its characteristic sweet, warm, and spicy odor has led to its use in the fragrance and flavor industries.[2][3] Beyond these applications, the unique structural features of **tiglic acid** and its derivatives make them interesting candidates for investigation in medicinal chemistry and materials science.

This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in **tiglic acid**. A thorough understanding of its structure and



stereochemistry is fundamental to harnessing its potential in various scientific and industrial applications.

Molecular Structure and Stereochemistry

Tiglic acid is a five-carbon α,β -unsaturated carboxylic acid. The presence of a carbon-carbon double bond at the C2 position gives rise to geometric isomerism. **Tiglic acid** is the (E)-isomer, where the carboxyl group and the ethyl group are on opposite sides of the double bond. Its stereoisomer, angelic acid, is the (Z)-isomer.[3]

The IUPAC name for **tiglic acid** is (2E)-2-methylbut-2-enoic acid, and its chemical formula is $C_5H_8O_2$.[4]

dot graph Tiglic_Acid_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

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// Bonds C1 -- O11 [label=""]; C1 -- O12 [label=""]; C1 -- C2 [style=double, label=""]; C2 -- C2_CH3 [label=""]; C2 -- C3 [label=""]; C3 -- H3 [label=""]; C3 -- C4 [label=""]; } caption: "Chemical structure of **Tiglic Acid**"

The stereochemical relationship between **tiglic acid** and angelic acid is crucial to their distinct physical and chemical properties. The trans configuration of **tiglic acid** generally results in a more stable, lower-energy molecule compared to the cis configuration of angelic acid, which experiences greater steric hindrance.[3]

Quantitative Physicochemical and Spectroscopic Data

The structural differences between **tiglic acid** and angelic acid give rise to measurable differences in their physical and spectroscopic properties.

Physical Properties



Property	Tiglic Acid ((E)- isomer)	Angelic Acid ((Z)-isomer)	Reference(s)
Molecular Formula	C₅H8O2	C₅H8O2	[4][5]
Molecular Weight	100.12 g/mol	100.12 g/mol	[4][5]
Melting Point	63.5-64 °C	45 °C	[3]
Boiling Point	198.5 °C	185 °C	[3]
рКа	4.96	4.30	[3]

Spectroscopic Data

Spectroscopic methods are essential for the unambiguous identification and characterization of **tiglic acid** and for distinguishing it from its stereoisomer.

¹H NMR (400 MHz, CDCl₃)

Assignment	Tiglic Acid (δ, ppm)	Angelic Acid (δ, ppm)
CH ₃ (on C2)	1.84	2.05
CH₃ (on C3)	1.83	1.90
CH (on C3)	7.02 (q, J=7.1 Hz)	6.15 (q, J=7.3 Hz)
СООН	~12	~12

¹³C NMR (100 MHz, CDCl₃)



Assignment	Tiglic Acid (δ, ppm)	Angelic Acid (δ, ppm)
CH₃ (on C2)	12.1	15.8
CH₃ (on C3)	14.4	20.5
C2	128.8	128.0
C3	138.2	139.1
СООН	173.8	172.5

The electron ionization mass spectrum of **tiglic acid** shows a molecular ion peak (M^+) at m/z = 100, corresponding to its molecular weight.

Experimental Protocols Synthesis of Tiglic Acid

A common method for the synthesis of **tiglic acid** involves the dehydration of 2-hydroxy-2-methylbutyric acid.

Materials:

- · 2-hydroxy-2-methylbutyric acid
- Concentrated sulfuric acid (H₂SO₄)
- Sodium hydroxide (NaOH) solution (30%)
- · Ethyl acetate
- Ethanol
- Water

Procedure:

 Prepare a 67% sulfuric acid solution by slowly adding 37 g of concentrated sulfuric acid to 18.5 g of water.



- Add 18.5 g of 2-hydroxy-2-methylbutyric acid to the sulfuric acid solution.
- Heat the mixture to 140°C and reflux for 2-4 hours.
- Cool the reaction mixture in an ice bath.
- Neutralize the mixture to a pH of 3-4 by slowly adding a 30% sodium hydroxide solution.
- Extract the product with ethyl acetate (3 x 70 mL).
- Combine the organic phases and concentrate to obtain the crude product.
- Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield white crystalline tiglic acid.

Spectroscopic Analysis

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃).
- Filter the solution to remove any undissolved solids.
- Transfer the clear solution to an NMR tube.

¹H NMR Acquisition:

• Spectrometer: 400 MHz

Solvent: CDCl₃

• Standard: Tetramethylsilane (TMS)

A standard one-pulse sequence is typically used.

¹³C NMR Acquisition:

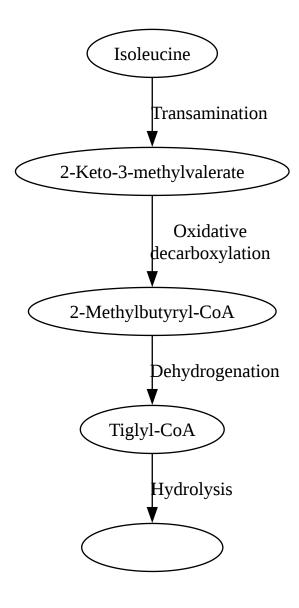
Spectrometer: 100 MHz



- Solvent: CDCl₃
- Standard: CDCl₃ (referenced to 77.16 ppm)
- A proton-decoupled pulse sequence is typically used to obtain singlet peaks for each carbon atom.

Biosynthesis of Tiglic Acid

In certain organisms, such as the carabid beetle, **tiglic acid** is biosynthesized from the amino acid isoleucine.[6] This metabolic pathway provides insight into the natural production of this compound.



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The pathway begins with the transamination of isoleucine to form 2-keto-3-methylvalerate. This intermediate then undergoes oxidative decarboxylation to yield 2-methylbutyryl-CoA. A subsequent dehydrogenation step introduces the double bond, forming tiglyl-CoA. Finally, hydrolysis of the thioester bond releases **tiglic acid**.

Conclusion

This technical guide has provided a detailed examination of the structure, stereochemistry, and properties of **tiglic acid**. The quantitative data presented highlights the key differences between **tiglic acid** and its stereoisomer, angelic acid, which arise from their distinct geometric configurations. The outlined experimental protocols offer practical guidance for the synthesis and analysis of this compound. The visualization of its biosynthetic pathway provides a deeper understanding of its natural origins. This comprehensive resource is intended to support researchers and professionals in their work with this versatile molecule, facilitating further exploration of its potential in drug development, materials science, and other scientific disciplines.

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